4-(Chloromethyl)benzophenone is a chemical compound that serves as a key intermediate in various synthetic processes. The compound's structure, characterized by a benzophenone backbone with a chloromethyl group, allows it to undergo a range of chemical reactions, making it a versatile reagent in organic synthesis. The studies on related compounds and their reactivity provide insights into the potential applications and mechanisms of action of 4-(Chloromethyl)benzophenone.
The applications of benzophenone derivatives are vast. For instance, the photocatalytic degradation of aqueous 4-chlorophenol by silica-immobilized polyoxometalates highlights the potential use of benzophenone derivatives in environmental remediation3. The degradation process involves dechlorination and mineralization under near-UV light, suggesting that 4-(Chloromethyl)benzophenone could be used in advanced oxidation processes for water treatment.
In another study, the degradation of Benzophenone-3, a phenolic endocrine disrupter, during chlorination and UV/chlorination reactions was investigated4. The study reveals that the degradation follows pseudo-first-order kinetics and involves electrophilic aromatic halogenation. This suggests that 4-(Chloromethyl)benzophenone could also be subject to similar degradation pathways in water treatment processes, and its derivatives could potentially serve as UV stabilizers or sunscreens.
4-(Chloromethyl)benzophenone is sourced from various chemical synthesis methods, often derived from chloromethylation reactions involving benzophenone derivatives. It is classified as an aromatic ketone and is recognized for its roles in organic synthesis and potential applications in materials science and pharmaceuticals .
The synthesis of 4-(Chloromethyl)benzophenone can be achieved through several methods, primarily involving chloromethylation of benzophenone. One common approach includes the use of chloromethyl methyl ether or formaldehyde in the presence of a Lewis acid catalyst. The general reaction can be summarized as follows:
For instance, one method described involves using thionyl chloride in dichloromethane, where benzophenone is treated under controlled temperatures to ensure proper chlorination and subsequent isolation of the desired compound .
4-(Chloromethyl)benzophenone has a distinct molecular structure characterized by:
4-(Chloromethyl)benzophenone participates in various chemical reactions due to its electrophilic nature:
These reactions highlight its utility as an intermediate for synthesizing more complex organic molecules.
The mechanism of action for 4-(Chloromethyl)benzophenone largely revolves around its ability to act as an electrophile due to the presence of both the carbonyl and chloromethyl groups:
This mechanism is crucial for its applications in organic synthesis, particularly in creating derivatives that may exhibit biological activity or serve as functional materials .
4-(Chloromethyl)benzophenone finds numerous applications across various fields:
4-(Chloromethyl)benzophenone (CAS 42728-62-1) is an aromatic organic compound with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol. Its IUPAC name is (4-(chloromethyl)phenyl)(phenyl)methanone, reflecting its core benzophenone structure substituted by a chloromethyl (–CH₂Cl) group at the para position of one phenyl ring. The SMILES notation (O=C(C1=CC=CC=C1)C2=CC=C(CCl)C=C2
) and InChIKey (PXFOBPPTJQWHRN-UHFFFAOYSA-N
) provide unambiguous machine-readable representations of its structure [1]. The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions critical for downstream applications. Alternative names include 4-(chloromethyl)benzophenone and p-(chloromethyl)benzophenone, though the meta-substituted isomer (CAS 79128-88-4) exists as a distinct compound [4].
Table 1: Nomenclature and Identifiers of 4-(Chloromethyl)benzophenone
Category | Value |
---|---|
IUPAC Name | (4-(chloromethyl)phenyl)(phenyl)methanone |
CAS Registry Number | 42728-62-1 |
Molecular Formula | C₁₄H₁₁ClO |
Molecular Weight | 230.69 g/mol |
SMILES | O=C(C1=CC=CC=C1)C2=CC=C(CCl)C=C2 |
InChIKey | PXFOBPPTJQWHRN-UHFFFAOYSA-N |
Common Synonyms | 4-Chloromethylbenzophenone; p-(Chloromethyl)benzophenone |
This compound emerged as a strategic intermediate in mid-20th-century pharmaceutical development. Its structural motif—a benzophenone core with a reactive chloromethyl arm—facilitates the construction of complex molecules via nucleophilic displacement or metal-catalyzed coupling. Notably, it serves as a precursor to the anthelmintic drug mebendazole, synthesized by condensing 3,4-diaminobenzophenone (derived from 4-chloro-3-nitrobenzophenone) with N-methoxycarbonyl-S-methylthiourea [3]. It also features in routes to chlordiazepoxide (Librium®), the first commercial benzodiazepine anxiolytic, where 2-amino-5-chlorobenzophenone undergoes multi-step transformations [3]. The chloromethyl group’s versatility in forming carbon-nitrogen or carbon-carbon bonds underpins its enduring utility in drug discovery and polymer chemistry.
4-(Chloromethyl)benzophenone is a crystalline solid at room temperature. Key properties include:
Table 2: Key Physicochemical Properties of 4-(Chloromethyl)benzophenone
Property | Value/Description |
---|---|
Physical State | Crystalline solid |
Molecular Weight | 230.69 g/mol |
Solubility | Soluble in DCM, chloroform, DMF, DMSO; insoluble in water |
Key Functional Groups | Aromatic ketone (benzophenone); benzylic chloride |
Characteristic IR Bands | ν(C=O) ~1660 cm⁻¹; ν(C–Cl) ~700 cm⁻¹ |
¹H NMR (CDCl₃) | δ 4.60–4.80 (s, 2H, CH₂Cl); 7.40–8.00 (m, 9H, Ar–H) |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0